Isoflavone

説明

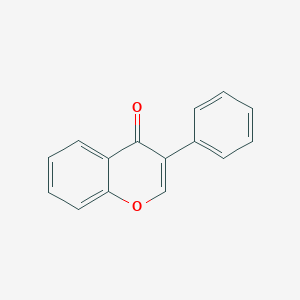

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMNOOKGLZYEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205986 | |

| Record name | Isoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-12-9 | |

| Record name | Isoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoflavone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 3-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVO2KUW8H8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Isoflavones

Mammalian Metabolism and Bioavailability of Isoflavones

Upon consumption by mammals, isoflavones undergo significant metabolic transformations that influence their bioavailability and biological activity. oregonstate.educambridge.org

Dietary isoflavones are primarily consumed in their glycosidic forms, where an isoflavone aglycone is bound to a sugar molecule (e.g., genistin, daidzin (B1669773), glycitin). oregonstate.educambridge.orgmdpi.com The aglycone forms are genistein (B1671435), daidzein (B1669772), and glycitein (B1671905). oregonstate.edu

For absorption to occur, the sugar moiety of this compound glycosides must be removed through hydrolysis, releasing the more readily absorbed aglycones. oregonstate.educambridge.orgmdpi.comresearchgate.net This hydrolysis is primarily facilitated by β-glucosidases. oregonstate.educambridge.org While some hydrolysis can occur in the small intestine by enzymes like lactase-phlorizin hydrolase, the majority of glycoside hydrolysis is carried out by the β-glucosidases produced by bacteria in the colon. oregonstate.educambridge.orgmdpi.comresearchgate.netnih.govpublicationslist.org Consequently, this compound aglycones are absorbed via passive diffusion through the epithelial cells of the small and large intestines. researchgate.net

Pharmacokinetic studies in humans have shown that plasma concentrations of isoflavones (specifically daidzein and genistein) often exhibit two peaks after intake. oregonstate.edu The initial, smaller peak occurring around one hour post-consumption is thought to reflect the absorption of aglycones hydrolyzed in the small intestine. oregonstate.edu The second, larger peak, appearing around six to eight hours after intake, corresponds to the absorption of aglycones released from glycosides by bacterial hydrolysis in the colon. oregonstate.eduresearchgate.net

After absorption, this compound aglycones undergo extensive phase II metabolism, primarily in the intestine and liver. researchgate.netnih.gov They are predominantly conjugated with glucuronic acid and, to a lesser extent, with sulfate (B86663), forming glucuronides and sulfate esters. cambridge.orgnih.govmdpi.com These conjugated forms are the major circulating forms of isoflavones in the bloodstream, with only a small fraction remaining as unconjugated aglycones. cambridge.orgnih.gov

The composition of the gut microbiota significantly influences the metabolic fate of isoflavones, particularly the conversion of daidzein to metabolites like equol (B1671563) and O-desmethylangolensin (O-DMA). oregonstate.educambridge.orgresearchgate.net Equol is a metabolite of daidzein that is considered to have greater estrogenic activity than its precursor. oregonstate.edu The ability to produce equol from daidzein varies among individuals and is dependent on the presence of specific gut bacteria. cambridge.orgresearchgate.net

Following absorption and metabolism, isoflavones and their conjugates are distributed to various tissues and body fluids, including plasma, urine, feces, milk, kidney, liver, ovary, and uterus. mdpi.com There is also evidence suggesting that isoflavones can cross the blood-brain barrier and the placenta. mdpi.com Tissue distribution can vary depending on the specific this compound or metabolite and the animal species. mdpi.comkarger.com For example, in pigs, genistein was mainly detected in the liver, while equol and daidzein were found in greater amounts in mammary tissue. mdpi.comkarger.com In humans, daidzein and its metabolites have been found at significantly higher concentrations in prostatic fluid compared to blood. nih.gov

Here is a simplified overview of this compound absorption and metabolism:

| Form Consumed | Site of Hydrolysis | Absorbed Form | Primary Metabolic Transformation | Major Circulating Forms |

| Glycosides (e.g., Genistin, Daidzin) | Small Intestine (minor, mammalian β-glucosidases), Colon (major, bacterial β-glucosidases) | Aglycones (Genistein, Daidzein) | Phase II Conjugation (Glucuronidation, Sulfation) | Glucuronides, Sulfates |

| Aglycones (e.g., Genistein, Daidzein) | N/A | Aglycones | Phase II Conjugation (Glucuronidation, Sulfation) | Glucuronides, Sulfates |

Note: Aglycones can also be produced directly from fermented foods. nih.gov

| This compound Aglycone | Key Gut Microbial Metabolites |

| Daidzein | Equol, O-desmethylangolensin (O-DMA) |

| Genistein | Dihydrogenistein (DHG), p-ethyl phenol |

| Glycitein | Dihydroglycitein |

Phase I and Phase II Biotransformation Mechanisms

Following ingestion, isoflavones undergo significant biotransformation in humans, primarily through Phase I and Phase II metabolic pathways. While isoflavones are often consumed as glycosides, they are largely inactive in this form and must be deglycosylated to their more bioavailable aglycone forms (e.g., genistein, daidzein, glycitein) before absorption. oup.comresearchgate.netmdpi.com This deglycosylation is primarily facilitated by intestinal mucosal and bacterial β-glucosidases in the small and large intestines. oup.comresearchgate.netmdpi.com Studies have shown that the efficiency of this deglycosylation can vary depending on the bacterial species and the specific this compound glycoside. mdpi.comnih.gov For instance, some intestinal bacteria can hydrolyze both O- and C-glycosides, although C-glycoside deglycosylation is less common and less studied. nih.govbiorxiv.org

Phase II metabolism is the predominant pathway for this compound biotransformation in humans, primarily involving conjugation reactions that increase their water solubility and facilitate excretion. encyclopedia.pubnih.gov The major Phase II mechanisms are glucuronidation and sulfation. encyclopedia.pubnih.gov

Glucuronidation involves the conjugation of this compound aglycones with glucuronic acid, primarily catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov This process mainly occurs at the 7-hydroxyl position of isoflavones. umich.edu Research indicates that UGT1A1 and UGT1A9 are major contributors to the glucuronidation of genistein and daidzein in the human liver. nih.gov UGT1A8 and UGT1A6 (specific for genistein) also play roles. nih.gov Glucuronidated isoflavones are the main metabolites found in plasma, accounting for approximately 75% of O-substituted this compound metabolites. encyclopedia.pub

Sulfation involves the conjugation of this compound aglycones with sulfate, catalyzed by sulfotransferases (SULTs). nih.govnih.gov Sulfation appears to occur at positions in addition to the 4′-hydroxyl group. umich.edu The human phenolic sulfotransferase SULT1A family plays a major role in the sulfation of genistein in the gut. nih.gov While glucuronidation is generally the primary conjugation pathway, sulfation also contributes significantly, accounting for about 24% of O-substituted this compound metabolites in plasma. encyclopedia.pub The relative contributions of hepatic and intestinal sulfotransferases to this compound sulfation can vary between species and even between different isoflavones. nih.govresearchgate.net

Both glucuronidation and sulfation can occur in the intestine and liver, with metabolites circulating in conjugated forms. nih.gov These conjugated metabolites are then primarily excreted in the urine due to their increased water solubility. encyclopedia.pub

Formation and Significance of Metabolites (e.g., Equol)

Beyond Phase I and Phase II conjugations, isoflavones, particularly daidzein and genistein, undergo extensive metabolism by the gut microbiota in the large intestine. researchgate.netresearchgate.netmdpi.com This microbial biotransformation leads to the formation of various metabolites with altered biological activities compared to their precursors. researchgate.netmdpi.com

One of the most significant microbial metabolites of daidzein is equol (specifically, S-(-)-equol in humans). nih.govcapes.gov.brresearchgate.netnih.gov The conversion of daidzein to equol is a multi-step process mediated by specific intestinal bacteria. nih.gov This pathway involves the reduction of daidzein to dihydrodaidzein (B191008), followed by further reduction to equol. nih.govmdpi.com Equol is recognized for its potent antioxidant and estrogenic activities, often exceeding those of its precursor daidzein. researchgate.netnih.gov It is more stable, more easily absorbed, and has a lower clearance rate than daidzein. nih.gov The ability to produce equol varies significantly among individuals, classifying them as "equol producers" or "non-producers." capes.gov.brresearchgate.netwikipedia.org Only about 20-50% of the adult population in Western countries are equol producers, while the prevalence is higher (50-60%) in some Asian populations. wikipedia.org

Another important microbial metabolite of daidzein is O-desmethylangolensin (O-DMA). encyclopedia.puboup.commdpi.com Daidzein can be metabolized to O-DMA through a different microbial pathway than equol formation. mdpi.com Research suggests an inverse relationship between equol and O-DMA excretion, indicating variability in preferred metabolic pathways among individuals. nih.gov

Genistein is also metabolized by gut microbiota, leading to metabolites such as dihydrogenistein, 6′-hydroxy-O-desmethylangolensin (6′-OH-O-DMA), and 4-ethylphenol. encyclopedia.pubmdpi.com HPPA (4-hydroxyphenyl-2-propionic acid) is another main end metabolite of genistein in humans. encyclopedia.pub

The formation and significance of these metabolites are crucial because they can have different pharmacokinetic properties and biological activities compared to the parent isoflavones. researchgate.netmdpi.com For example, while this compound aglycones can bind to estrogen receptors (ERα and ERβ), their glucuronidated forms generally show reduced potency in modulating ER-mediated interactions. nih.gov However, glucuronidation can also alter the preferential activation of ER subtypes; for instance, glucuronidation can shift genistein's preferential activation from ERβ to ERα. nih.gov The microbial metabolites, particularly equol, are thought to contribute significantly to the observed health effects associated with this compound consumption. researchgate.netresearchgate.netcambridge.org

Factors Influencing this compound Bioavailability and Metabolism

The bioavailability and metabolism of isoflavones are influenced by a variety of factors, leading to considerable inter-individual variation in response to this compound intake. oup.comnih.govtandfonline.com

One of the primary factors is the form in which isoflavones are consumed. Isoflavones in soy foods primarily exist as glucoside conjugates. oup.commdpi.com These glycosides are less bioavailable than their aglycone forms and require deglycosylation by intestinal enzymes before absorption. oup.comresearchgate.netmdpi.com Therefore, factors affecting the activity of intestinal β-glucosidases, such as the composition and activity of the gut microbiota, significantly impact the amount of absorbable aglycones. oup.comresearchgate.netmdpi.com Fermented soy foods, like tempeh, which contain higher levels of this compound aglycones due to microbial activity during fermentation, may result in higher peak plasma concentrations and faster absorption compared to unfermented soy products. nih.govijirem.org

The food matrix also plays a role. Isoflavones consumed in a liquid matrix, such as soy milk, tend to be absorbed faster and reach earlier peak plasma concentrations compared to solid food matrices like textured vegetable protein. oup.comijirem.org This is likely due to the higher solubility of the predominantly hydrophilic this compound glycosides in a liquid form. oup.com

The composition and activity of the individual's gut microbiota are critical determinants of this compound metabolism, particularly the formation of active metabolites like equol. researchgate.netmdpi.commdpi.com The ability to produce equol is dependent on the presence of specific bacterial strains in the gut. nih.govwikipedia.org This explains the classification of individuals into "equol producers" and "non-producers." capes.gov.brwikipedia.org Dietary habits and the use of antibiotics can influence the gut microbiota composition and thus affect equol production. nih.govnews-medical.net An immature gut microflora, such as in infants, is associated with a limited ability to convert daidzein to equol. oup.com

Gut transit time can also influence this compound bioavailability and metabolism. A rapid gut transit time may increase bioavailability, while a slower transit time allows for more extensive microbial metabolism in the large intestine, potentially leading to higher levels of microbial metabolites but also further degradation. nih.govtandfonline.comnih.gov A fiber-rich diet has been associated with decreased this compound bioavailability. tandfonline.comnih.gov

Dose-response relationships for this compound bioavailability are not always linear, suggesting that uptake mechanisms may be saturable. oup.com Studies have shown that increasing the ingested dose does not always result in a proportional increase in peak plasma concentration or urinary excretion. oup.com

Other factors that have been investigated for their influence on this compound bioavailability and metabolism include age and gender, although studies have shown conflicting or limited evidence for significant differences based on these factors. oup.comtandfonline.comnih.gov

Molecular Mechanisms of Action of Isoflavones

Estrogen Receptor-Mediated Signaling

Isoflavones are classified as phytoestrogens because of their ability to bind to and modulate the activity of estrogen receptors (ERs). cas.czoregonstate.eduscielo.br This interaction is a key mechanism by which they exert their effects, influencing gene expression and cellular processes in tissues containing these receptors. oregonstate.eduscielo.br

Differential Affinity for Estrogen Receptor Alpha (ERα) and Beta (ERβ)

A significant characteristic of isoflavones is their differential binding affinity for the two main subtypes of estrogen receptors, ERα and ERβ. cas.czoregonstate.eduscielo.brnih.govresearchgate.netjst.go.jp While isoflavones can bind to both receptors, they generally exhibit a significantly higher affinity for ERβ compared to ERα. cas.czoregonstate.eduscielo.brnih.govresearchgate.netjst.go.jp For instance, genistein (B1671435) has been shown to have a binding affinity for ERβ that is substantially higher than its affinity for ERα, and this affinity for ERβ can be comparable to that of 17β-estradiol. scielo.brnih.govjst.go.jpahajournals.orgresearchgate.net Daidzein (B1669772) also shows a preference for ERβ, although its binding affinity for both subtypes is considerably weaker than that of genistein and 17β-estradiol. scielo.brnih.govahajournals.org This differential affinity is crucial because ERα and ERβ are distributed differently throughout the body and can mediate distinct cellular responses. cas.czscielo.br

Table 1: Relative Binding Affinity of Key Isoflavones for ERα and ERβ (Compared to 17β-Estradiol)

| Compound | Affinity for ERα (%) | Affinity for ERβ (%) | Source |

| Genistein | ~4 | ~87 | scielo.brnih.gov |

| Daidzein | ~1 | ~5 | scielo.brnih.gov |

| 17β-Estradiol | 100 | 100 | Implied comparison |

Note: Values are approximate and can vary depending on the study and experimental conditions.

Genomic and Non-Genomic Estrogen Signaling Pathway Modulation

Isoflavones can modulate both genomic and non-genomic estrogen signaling pathways. cas.czresearchgate.netmdpi.com The classical genomic pathway involves the binding of the isoflavone-ER complex to estrogen response elements (EREs) on DNA, leading to changes in gene transcription. cas.czoregonstate.eduscielo.br The differential binding affinity of isoflavones for ERα and ERβ can result in tissue-specific transcriptional regulation, as the distribution of these receptor subtypes varies across tissues. cas.czscielo.br

In addition to genomic effects, isoflavones can also trigger rapid, non-genomic signaling. cas.czresearchgate.netmdpi.com These effects are mediated through membrane-associated ERs or other membrane receptors and involve the activation of various intracellular signaling cascades, such as the phosphatidylinositol 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK)/ERK pathways. cas.czmdpi.comfrontiersin.orgresearchgate.netmdpi.com These rapid signaling events can influence a range of cellular processes, including cell proliferation and migration. cas.czmdpi.comfrontiersin.orgresearchgate.net

Agonistic and Antagonistic Estrogenic Effects in a Context-Dependent Manner

The effects of isoflavones on estrogen receptors are complex and can be either agonistic (mimicking estrogen) or antagonistic (blocking estrogen), depending on several factors. scielo.brnih.govmdpi.comresearchgate.nete-cep.orgresearchgate.netnih.gov This context-dependent activity is a key aspect of their biological action. Factors influencing whether isoflavones act as agonists or antagonists include the concentration of the this compound, the concentration of endogenous estrogens, and the specific target tissue and its ERα:ERβ ratio. scielo.brresearchgate.nete-cep.orgresearchgate.netnih.gov

In environments with low estrogen concentrations, such as in postmenopausal women, isoflavones may primarily exert agonistic effects by binding to available ERs. e-cep.orgresearchgate.netnih.gov Conversely, in the presence of high endogenous estrogen levels, isoflavones may act as antagonists by competing with the more potent endogenous estrogens for ER binding sites, thereby blocking their effects. researchgate.netnih.gov The higher affinity of isoflavones for ERβ also contributes to their tissue-selective modulation of estrogen signaling. scielo.brresearchgate.net This dual nature has led to isoflavones being considered as selective estrogen receptor modulators (SERMs). scielo.brresearchgate.netnih.govdrugbank.com

Gene Regulation and Epigenetic Modulation by Isoflavones

Isoflavones influence gene expression through various mechanisms, including transcriptional control, microRNA regulation, and epigenetic modifications.

Transcriptional Control of Gene Expression

Isoflavones can regulate gene expression at the transcriptional level. They can bind to estrogen receptors (ERs), particularly ER-β, and induce transcriptional activity nih.gov. This interaction can lead to changes in the expression of estrogen-responsive genes nih.gov. Isoflavones have been shown to regulate genes that control cell cycle and apoptosis nih.gov. Transcriptomic studies in plants have revealed that this compound biosynthesis is controlled by complex signaling networks and transcription factors such as MYB, WRKY, and NAC have been identified as potential regulators mdpi.com. Differential expression of genes involved in this compound biosynthesis has been observed in response to environmental factors like water deficit and UV-B irradiation oup.combohrium.com. For example, in soybean, genes encoding key rate-limiting enzymes in this compound biosynthesis, such as PAL, C4H, 4CL, CHS, and IFS, exhibit higher expression in high-isoflavone varieties mdpi.com. Studies have identified numerous differentially expressed genes (DEGs) between high- and low-isoflavone soybean genotypes, with functions related to secondary metabolism and transcription factors mdpi.comscispace.com. Specific transcription factors, including bHLH, WRKY, and MYB, have been implicated in regulating the biosynthesis of secondary metabolites like isoflavones mdpi.complos.org.

Research findings on transcriptional regulation by isoflavones are summarized in the table below:

| This compound/Context | Mechanism/Effect | Genes/Pathways Involved | Citation |

| Isoflavones (generally) | Induce transcriptional activity via ERs (primarily ER-β) | Estrogen-responsive genes | nih.govnih.gov |

| Isoflavones (generally) | Regulate genes controlling cell cycle and apoptosis | Genes involved in cell cycle progression and apoptosis | nih.gov |

| This compound biosynthesis (plants) | Regulated by complex signaling networks and transcription factors | PAL, C4H, 4CL, CHS, IFS, MYB, WRKY, NAC | mdpi.comoup.combohrium.commdpi.complos.org |

| Isoflavones (in human lymphocytes) | Alter gene expression, including induction and decreased expression of specific genes | Genes associated with cAMP signaling, cell differentiation, cyclin-dependent kinase activity, cell division | nih.gov |

MicroRNA (miRNA) Regulation

Isoflavones have been shown to regulate microRNA (miRNA) expression. miRNAs are small non-coding RNAs that regulate gene expression by targeting messenger RNAs (mRNAs), leading to mRNA degradation or translational repression. Research indicates that isoflavones can influence the expression of various miRNAs mdpi.comresearchgate.net. Studies in soybean have identified miRNAs that are predicted and validated to play a role in this compound biosynthesis frontiersin.orgresearchgate.netfrontiersin.org. Differential expression of specific miRNAs, such as Gma-miR26 and Gma-miRNA28, has shown a direct relationship with total this compound content in soybean seeds frontiersin.orgresearchgate.netfrontiersin.org. This suggests that miRNA-based genetic regulation is involved in controlling the this compound pathway frontiersin.orgresearchgate.net.

Interaction with Other Molecular Targets

Beyond their well-documented interactions with estrogen receptors, isoflavones engage with a variety of other molecular targets and signaling cascades, influencing critical cellular processes such as inflammation, proliferation, and apoptosis.

The NF-κB signaling pathway is a key regulator of inflammatory and immune responses, as well as cell survival and proliferation. Aberrant NF-κB activation is frequently observed in various diseases, including cancer. Isoflavones, particularly genistein and soy this compound mixtures, have been shown to modulate this pathway, primarily by inhibiting its activation.

Studies have demonstrated that isoflavones can inhibit NF-κB activation by blocking the canonical pathway. For instance, genistein has been shown to inhibit the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB dimers (such as the p50-p65 heterodimer) into the nucleus, thereby blocking their binding to DNA and the transcription of NF-κB-dependent genes mdpi.comtandfonline.comnih.govnih.govscirp.org.

Research in various cell lines, including breast cancer (MCF-7, MDA-MB-231) and prostate cancer (LNCaP, PC3) cells, has shown that genistein treatment leads to a concentration-dependent decrease in nuclear NF-κB/p65 protein levels mdpi.comtandfonline.com. This effect is often attributed to the inhibition of IκB protein phosphorylation mdpi.com. Furthermore, genistein has been shown to abrogate the activation of NF-κB induced by inflammatory stimuli such as TNF-α and H2O2 tandfonline.comnih.govnih.gov.

The modulation of the NF-κB pathway by isoflavones is considered a significant mechanism contributing to their anti-inflammatory and potential chemopreventive effects tandfonline.comnih.govtandfonline.com.

Here is a summary of research findings on this compound interaction with the NF-κB pathway:

| This compound(s) | Cell/Tissue Type | Observed Effect on NF-κB Pathway | Key Mechanism(s) Proposed | Source |

| Soy Isoflavones | PCOS rats (ovarian tissue) | Inhibited activity of NF-κB pathway, decreased phosphorylation level of NF-κB p65, increased IκBα expression | Inhibition of NF-κB activation, regulation of inflammatory cytokine release | tandfonline.com |

| Genistein | MCF-7 HER2 and MCF-7 vec breast cancer cells | Inhibited phosphorylation of IκBα, sequestering NF-κB complexes in cytoplasm | Blocking canonical NF-κB activation pathway | mdpi.com |

| Genistein | MDA-MB-231 breast cancer cells | Concentration-dependent decrease in NF-κB/p65 nuclear protein levels | Likely inhibition of IκB protein phosphorylation; mediated via Notch-1 signaling pathway | mdpi.com |

| Genistein | Prostate cancer cells (LNCaP, PC3) | Decreased NF-κB DNA binding, abrogated NF-κB activation by DNA-damaging agents (H2O2, TNF-α) | Reduces phosphorylation of IκBα, blocks nuclear translocation of NF-κB | tandfonline.com |

| Genistein | Various cancer cells (breast, prostate, lung, pancreatic) | Significantly inhibited DNA-binding activity of NF-κB | Inhibited translocation of NF-κB to the nucleus, reducing binding to target DNA | nih.gov |

| This compound (general) | PC12 cells | Inhibited NF-κB activation on MPP+-induced apoptosis | Potential mechanisms include direct inhibition of NF-κB p65 activation, promoted binding with IκB, blocked transportation, blockage of NF-κB-mediated signaling | scirp.org |

| Genistein | Human breast epithelial cells (MCF10A) | Blocked transcriptional activity of NF-κB induced by TPA, inhibited phosphorylation of p65 | Inhibition of p65 phosphorylation and its association with coactivators (CBP, TBP) | jcpjournal.org |

| Glycitein (B1671905) | Malignant glioma | Suppressed invasive ability by inhibiting DNA binding and transcriptional activity of NF-κB | Inhibition of DNA binding and transcriptional activity | karger.com |

| Glycitein | Human gastric cancer cells | Inhibited the activation of STAT3/NF-κB signaling pathway | ROS-related MAPK/STAT3/NF-κB signaling pathway modulation | researchgate.net |

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, but its aberrant activation is frequently implicated in the initiation and progression of various cancers. Isoflavones have been shown to interact with components of this pathway, influencing cell proliferation, differentiation, and apoptosis.

Studies indicate that isoflavones, particularly genistein, can modulate the Wnt/β-catenin pathway. Genistein has been shown to reduce β-catenin/Tcf-driven expression in certain cancer cells. mdpi.com. Research suggests that genistein can increase the expression of GSK-3β, an enzyme involved in the degradation of β-catenin, promote the binding of β-catenin to GSK-3β, and enhance β-catenin phosphorylation, collectively leading to the inhibition of cancer cell growth. mdpi.commdpi.com.

Furthermore, genistein has been reported to attenuate Wnt-1-mediated cellular growth and its impact on downstream targets like c-Myc and cyclin D1. mdpi.com. In the context of bone remodeling, genistein has been shown to activate the Wnt/β-catenin pathway in osteoblasts and osteocytes, suggesting a potential mechanism for its beneficial effects on bone health. unime.it.

The interaction of isoflavones with the Wnt/β-catenin pathway highlights another molecular mechanism through which these compounds can influence cellular behavior, particularly in the context of cancer and bone metabolism.

Here is a summary of research findings on this compound interaction with the Wnt/β-catenin pathway:

| This compound(s) | Cell/Tissue Type | Observed Effect on Wnt/β-catenin Pathway | Key Mechanism(s) Proposed | Source |

| Isoflavones | AGS gastric carcinoma cells | Significantly reduce β-catenin/Tcf-driven expression | Modulating downstream targets of the pathway | mdpi.com |

| Genistein | Prostate cancer cells | Increase GSK-3 expression, promote β-catenin binding to GSK-3, increase β-catenin phosphorylation | Promoting β-catenin degradation, inhibiting growth | mdpi.com |

| Genistein | Osteosarcoma cells | Lower expression of β-catenin and its crucial targets c-MYC | Targeting molecular markers through Wnt/β-catenin signaling to decrease proliferation and promote death | mdpi.com |

| This compound | Prostate cancer cells | Up-regulated expression of GSK-3β, enhanced GSK-3β binding to β-catenin, increased phosphorylation of β-catenin | Inactivating Wnt signaling to induce apoptosis and inhibit growth | mdpi.com |

| Soy isoflavones | Renal tissue of type 2 diabetic rats | Regulate the expression of Wnt4 and β-catenin in the renal interstitium | Decreasing expression of Wnt4 and β-catenin, potentially delaying renal interstitial fibrosis | nih.gov |

| Genistein | Primary osteoblasts and MLO-A5 osteocyte cell line | Reverted dexamethasone-induced reduction in canonical Wnt/β-catenin pathway | Activation of the pathway mediated by estrogen receptors α and β, inducing bone remodeling | unime.it |

| This compound alkaloid LY01 | Mouse NSCs | Upregulating mRNA and protein levels of critical genes of the Wnt/β-catenin pathway | Activation of the canonical Wnt/β-catenin pathway to promote NSC proliferation | sciopen.com |

Isoflavones interact with a broad spectrum of other protein targets and signaling pathways that are critical for cell fate decisions, including apoptosis, cell cycle progression, and cellular growth.

Apoptosis-Related Proteins: Isoflavones, particularly genistein, are known to induce apoptosis in various cancer cells. This process often involves the modulation of caspase enzymes and the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Genistein has been shown to enhance the activities of caspases, including caspase-3 and caspase-9. nih.govunesp.br. It can also modulate the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL and pro-apoptotic proteins such as Bax, shifting the balance towards apoptosis. mdpi.comnih.govmdpi.com.

MAPK and ERK1/2: The Mitogen-Activated Protein Kinase (MAPK) pathway, including Extracellular signal-Regulated Kinases 1/2 (ERK1/2), is involved in regulating cell proliferation, differentiation, and survival. Isoflavones can influence this pathway, although the effects can be context-dependent. Genistein has been shown to inactivate MAPK (ERK1/2) pathways in some cancer models. nih.govmdpi.com. Glycitein has also been reported to be involved in the MAPK signaling pathway. karger.comresearchgate.net.

PI3K/Akt and mTOR: The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a major survival pathway that promotes cell growth, proliferation, and inhibits apoptosis. Dysregulation of this pathway is common in cancer. Isoflavones have been shown to interfere with this pathway. Genistein can inhibit the PI3K/Akt signaling pathway. mdpi.comnih.govmdpi.commdpi.com. This inhibition can occur at various levels, including the induction of PTEN, a natural inhibitor of the PI3K/Akt pathway. mdpi.com. Glycitein has also been shown to inhibit the PI3K/Akt pathway. karger.comresearchgate.netbsb-muenchen.de. The PI3K/Akt pathway is closely linked to mTOR (mechanistic Target of Rapamycin), a key regulator of cell growth and metabolism. Inhibition of the PI3K/Akt pathway by isoflavones can consequently impact mTOR signaling. karger.commdpi.commdpi.com.

These interactions with multiple protein targets and signaling pathways underscore the complex and multifaceted molecular mechanisms by which isoflavones exert their biological effects.

Here is a summary of research findings on this compound interaction with other protein targets:

| This compound(s) | Target Proteins/Pathways | Observed Effect | Source |

| Genistein | Caspase-3, Caspase-9 | Enhanced activities | nih.govunesp.br |

| Genistein | Bcl-2, Bcl-xL, Bax | Modulation of levels (downregulation of anti-apoptotic, upregulation of pro-apoptotic) | mdpi.comnih.govmdpi.com |

| Genistein | ERK1/2, MAPK | Inactivation of pathways | nih.govmdpi.com |

| Glycitein | MAPK | Involvement in signaling pathway | karger.comresearchgate.net |

| Genistein | PI3K/Akt | Inhibition of pathway activity | mdpi.comnih.govmdpi.commdpi.com |

| Genistein | PTEN (Phosphatase and Tensin homolog) | Induction of expression | mdpi.com |

| Glycitein | PI3K/Akt, Akt1, Foxo-3 | Inhibition of pathway activity, inhibition of Akt1 protein, inhibition of Foxo-3 transcription activator | karger.comresearchgate.netbsb-muenchen.de |

| Isoflavones | mTOR (via PI3K/Akt) | Impact on signaling | karger.commdpi.commdpi.com |

Biological Activities and Therapeutic Potential of Isoflavones: Research Perspectives

Anti-carcinogenic Research

Isoflavones have been investigated for their potential roles in cancer prevention and treatment, with numerous studies exploring their mechanisms of action in various cancer types.

Mechanisms in Breast Cancer Prevention and Treatment

Studies have explored the capacity of isoflavones to prevent neoplastic transformation or disrupt the biology of malignant cells in breast cancer nih.gov. Isoflavones can exert biological effects through estrogen receptor (ER) signaling pathways due to their structural resemblance to 17-β-estradiol nih.gov. While the role of estrogens and their receptors in breast cancer development is established, the implication of phytoestrogens like isoflavones is a subject of ongoing research nih.gov.

Beyond hormone-mediated activities, isoflavones may also act through hormone-independent mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, suppression of angiogenesis, downregulation of inflammation, promotion of antioxidant defense, and support for differentiation nih.gov. Genistein (B1671435), a predominant soy isoflavone, has demonstrated the ability to inhibit tumor growth and dissemination by modulating key cellular mechanisms such as suppressing angiogenesis, inhibiting epithelial-mesenchymal transition, and regulating cancer stem cell proliferation researchgate.net. It can also inhibit tyrosine kinases, DNA topoisomerase II, and modulate signaling pathways associated with cancer cell growth, such as NF-κB, Akt, and MAPK mdpi.com.

In vitro studies suggest that isoflavones interfere with signaling pathways controlling cell progression, including NF-κB, PI3K/Akt, or MAPK/ERK nih.gov. They can also initiate apoptotic events, inhibit angiogenesis signaling pathways, or interfere with the redox state of cells nih.gov. Some evidence suggests isoflavones may also exert epigenetic properties, such as reducing DNA methylation or modulating histone acetylation nih.gov.

However, research findings are not always consistent. Some studies suggest that at low concentrations, genistein might stimulate the growth of ER-positive breast cancer cells, while inhibiting growth at higher concentrations mdpi.com. An experimental model showed that low concentrations of soy isoflavones had limited effects on the growth, motility, or invasion of certain breast cancer cells in vitro but stimulated metastatic tumor formation in mice nih.gov.

Mechanisms in Prostate Cancer Prevention and Treatment

Epidemiologic and experimental data suggest potential benefits of isoflavones for preventing and treating some prostate diseases ccjm.org. The lower incidence and mortality rates of prostate cancer in East Asia compared to Western countries have been linked to dietary differences, particularly higher soy this compound intake in Asian diets news-medical.net. Studies indicate that soy isoflavones may reduce prostate cancer risk news-medical.net.

Isoflavones possess plausible mechanisms of action against prostate cancer ccjm.org. These include hormone-like effects via binding to estrogen receptors alpha and beta, as well as non-hormone-like effects such as inhibiting tyrosine kinases, modulating cell proliferation, regulating the cell cycle, inducing apoptosis and angiogenesis, and influencing tumor cell metastasis spandidos-publications.com. Genistein and daidzein (B1669772) appear to inhibit hydrogen peroxide production and superoxide (B77818) anion generation in cells, potentially through indirect regulation of antioxidant enzyme levels ccjm.org. Isoflavones and their derivatives can also inhibit microsomal lipid peroxidation in vitro, suggesting they may protect against oxidative damage ccjm.org.

Preclinical studies highlight potential mechanisms of soy isoflavones in prostate cancer carcinogenesis, but clinical evidence is still considered sparse news-medical.net. While some meta-analyses suggest that soy/soy this compound supplementation may significantly reduce the incidence or delay the progression of prostate cancer, careful consideration is needed when using isoflavones for prevention and treatment nih.gov.

Effects on Other Hormone-Related Cancers (e.g., Endometrial, Gastric, Colorectal, Lung)

Research has also investigated the effects of isoflavones on other hormone-related cancers.

Endometrial Cancer: Studies on the relationship between this compound intake and endometrial cancer risk have yielded inconsistent results careacross.comcambridge.org. Some studies have evaluated the effect of oral this compound supplementation on endometrial thickness, a risk factor for endometrial cancer nih.gov. A meta-analysis found a weak inverse association between higher consumption of dietary isoflavones from soy products and legumes and endometrial cancer risk, both in Asian and non-Asian countries nih.gov. However, when analyzed by study design, this association was significant in case-control studies but not in cohort studies nih.gov. Despite some indication that isoflavones at higher doses might increase endometrial thickness, there is no convincing data showing a deleterious effect on endometrial cancer researchgate.net.

Gastric Cancer: The association between dietary this compound intake and gastric cancer risk has been investigated, with conflicting results researchgate.netbohrium.comnih.gov. Some studies suggest an inverse association between dietary isoflavones and gastric cancer risk nih.govbohrium.com. A case-control study indicated a favorable effect of dietary isoflavones on gastric cancer risk, particularly for daidzein and total isoflavones bohrium.com. However, a meta-analysis of epidemiological studies found no significant association between the highest dietary this compound intake and gastric cancer risk bohrium.com. Mechanisms proposed for the effect of isoflavones on gastric cancer include antioxidant and growth inhibitor activities nih.gov. Genistein has been shown to lower gastric cancer cell stem-like properties and inhibit proliferation by suppressing COX-2 and upregulating PTEN nih.gov.

Colorectal Cancer: Incidence rates of colorectal cancer are relatively low in Asian populations with high soy food consumption waocp.orgwaocp.org. In vitro studies suggest that isoflavones have various anticarcinogenic properties relevant to colorectal cancer, including inhibition of protein tyrosine phosphorylation, induction of apoptosis, antiangiogenesis, and inhibition of DNA topoisomerase waocp.orgwaocp.org. Animal studies have fairly consistently shown that soy foods or isoflavones inhibit the formation of aberrant crypt foci, although they have not clearly demonstrated an inhibitory effect on the development of chemically-induced colorectal cancer waocp.orgwaocp.org. Epidemiological studies on the association between soy food consumption and colorectal cancer risk have been inconsistent waocp.orgaacrjournals.org. Some case-control studies suggest a reduced risk with higher soy food consumption, while others, including cohort studies, have not found a clear association waocp.orgaacrjournals.orgnih.govgavinpublishers.com. A case-control study in Japan found a significant inverse association between dietary this compound intake and the risk of colorectal adenoma, particularly in women nih.gov. Another study found high plasma concentrations of genistein, daidzein, and glycitein (B1671905) to be inversely associated with the risk of colorectal cancer gavinpublishers.com.

Lung Cancer: Epidemiologic studies have shown an inverse association between dietary soy intake and the risk of various cancers, including lung cancer grandroundsinurology.com.

Cardiovascular Health Research

Isoflavones have also been studied for their potential benefits on cardiovascular health and related risk factors.

Effects on Lipid Profiles and LDL Oxidation Susceptibility

Soy protein and isoflavones have garnered attention for their potential role in improving risk factors for cardiovascular disease ahajournals.orgahajournals.org. Some studies indicate that isoflavones can act as antioxidants and inhibit LDL oxidation ahajournals.orgunpatti.ac.id.

Regarding lipid profiles, the findings from research on isoflavones alone have been inconsistent. An American Heart Association scientific advisory reported that in 19 studies of soy isoflavones, the average effect on LDL cholesterol and other lipid risk factors was nil ahajournals.orgahajournals.org. Another meta-analysis found that soy isoflavones were not associated with significant changes in LDL or HDL cholesterol unpatti.ac.id. However, some studies have shown that isolated soy protein with isoflavones decreased LDL cholesterol concentrations, although the reduction was often small ahajournals.orgahajournals.org. Some studies comparing soy protein with varying levels of isoflavones found that higher this compound levels resulted in significantly lower total and LDL cholesterol values ahajournals.org.

A meta-analysis of randomized controlled trials concluded that soy isoflavones significantly reduced serum total and LDL cholesterol, but did not change HDL cholesterol and triglycerides researchgate.net. The reductions in LDL cholesterol were more pronounced in individuals with hypercholesterolemia researchgate.net.

Conversely, a systematic review and meta-analysis of randomized trials on postmenopausal females found that this compound intake resulted in a significant reduction in blood triglyceride concentration and a modest increase in HDL cholesterol, but no significant changes in total cholesterol or LDL cholesterol nih.gov.

It is suggested that while isoflavones themselves might not have a major impact on serum cholesterol reduction, they may affect other aspects of cardiovascular disease, such as reducing LDL oxidation and improving platelet and clotting mechanisms unpatti.ac.id. Some studies also indicate that isoflavones may have direct effects on the vascular system independent of lipid metabolism, such as enhancing vascular reactivity and improving systemic arterial elasticity ahajournals.orgunpatti.ac.id.

Improvement of Vascular Reactivity and Endothelial Function

Research suggests that isoflavones may contribute to cardiovascular health by improving vascular reactivity and endothelial function. Endothelial dysfunction is considered an early marker for cardiovascular disease. Studies have explored the mechanisms by which isoflavones exert these effects, with a focus on their interaction with estrogen receptors and their influence on nitric oxide (NO) production.

Dietary isoflavones are thought to be cardioprotective, partly due to their structural resemblance to estrogen, which is known to have beneficial effects on endothelial function. cambridge.org Isoflavones have shown a greater binding affinity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα). cambridge.org Estrogen deficiency can lead to decreased NO production, reduced endothelial NO synthase (eNOS) activity, increased endothelin-1 (B181129) concentrations, impaired lipoprotein metabolism, and elevated circulating inflammatory factors. cambridge.org Isoflavones are being explored as a potential alternative to hormone replacement therapy for cardiovascular disease prevention. cambridge.org

Human intervention studies have provided some evidence suggesting that isoflavones might improve endothelial function, although the available data are not entirely conclusive. cambridge.org Animal studies, however, offer stronger support, demonstrating increased vasodilation and eNOS activity. cambridge.org The precise cellular mechanisms are still being elucidated, but potential pathways include modulation of gene transcription via estrogen receptors, non-genomic estrogen receptor-mediated signaling, inhibition of reactive oxygen species production, and upregulation of the protein kinase A pathway, which increases NO bioavailability. cambridge.orgresearchgate.net

Another study involving patients with ischemic stroke demonstrated that 12 weeks of this compound treatment (80 mg/day) improved brachial FMD and reduced serum high-sensitivity C-reactive protein levels, suggesting a reversal of endothelial dysfunction. oup.com The improvement in FMD was inversely related to baseline FMD, indicating a more pronounced vasoprotective effect in patients with more severe endothelial dysfunction. oup.com

Research also indicates that isoflavones may influence vascular tone through a combination of endothelial-dependent and independent vasodilator systems and by inhibiting constrictor mechanisms. cas.cz These processes involve both genomic (e.g., activation of nuclear ERs leading to increased eNOS expression) and non-genomic mechanisms. researchgate.netcas.cz Isoflavones have also been shown to decrease vascular contraction through inhibition of RhoA/Rho-kinase signaling and may decrease thrombogenicity by inhibiting thromboxane (B8750289) A2 receptors in smooth muscle cells and platelets. cas.cz

Data from clinical studies on the effects of isoflavones on vascular reactivity and arterial blood pressure have sometimes been confounded by factors such as subject characteristics, compliance with dietary guidelines, concomitant therapies, and variations in this compound formulations and their bioavailability. oup.com However, some clinical studies have shown that infusion of genistein or dihydroequol can acutely modulate vascular reactivity and evoke endothelium-dependent increases in forearm blood flow in healthy postmenopausal women and male subjects. oup.com

Inhibition of Platelet Aggregation

Isoflavones have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis and cardiovascular disease. Studies suggest that isoflavones may interfere with various pathways involved in platelet activation.

Research indicates that isoflavones may exert anti-platelet function through mechanisms involving cAMP regulation, tyrosine kinase inhibition, calcium signaling, and inhibition of the thromboxane A2 (TxA2) pathway. mdpi.comresearchgate.net Genistein, a known tyrosine kinase inhibitor, has been shown to inhibit thromboxane-mediated platelet activation, and daidzein has also demonstrated anti-platelet effects. mdpi.comresearchgate.net

A study focusing on daidzein found that it suppressed the production of TxA2, a molecule involved in platelet activation and aggregation, by inhibiting the cytosolic phospholipase A2 (cPLA2) signaling pathway in collagen-induced platelets. mdpi.com However, daidzein did not appear to affect cyclooxygenase-1 (COX-1). mdpi.com

Beyond the TxA2 pathway, genistein and daidzein have been shown to inhibit integrin-mediated platelet aggregation. researchgate.net Ex vivo studies using a perfusion chamber model demonstrated that these isoflavones have an inhibitory effect on thrombus formation under high shear force. researchgate.net These isoflavones interact with 14-3-3ζ, an adapter protein that regulates platelet activation mediated by GpIb-IX and αIIbβ3, as well as platelet propagation mediated by integrins and signal transduction. researchgate.net Glycitein, another this compound, has also been reported to inhibit platelet aggregation. researchgate.net

Isoflavones may also reduce circulating adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin, which could in turn reduce platelet activation and contribute to antithrombotic effects. researchgate.net

Blood Pressure Regulation Mechanisms

The impact of isoflavones on blood pressure has been examined in various studies, with findings suggesting potential mechanisms involving both vascular and central regulatory pathways.

A meta-analysis of randomized clinical trials found that soy protein containing isoflavones significantly decreased both systolic blood pressure (SBP) and diastolic blood pressure (DBP) in normotensive and hypertensive subjects, with a more marked effect in the latter group. nih.gov Blood pressure reductions were observed to be related to the subjects' pre-treatment blood pressure levels and the type of control diet used. nih.gov Another meta-analysis of randomized clinical trials specifically looking at this compound extracts also found a significant decrease in SBP in normotensive and pre-hypertensive patients, with greater effects seen in interventions lasting longer than 3 months. nih.gov However, not all meta-analyses have shown significant variations in SBP or DBP between groups treated with isoflavones and control groups. nih.gov

The blood pressure-lowering effect of isoflavones may be partly attributed to the activation of endothelial nitric oxide synthase (eNOS) and the stimulation of nitric oxide (NO) production. mdpi.com Isoflavones are thought to attenuate blood pressure elevation by accelerating NO production and inhibiting inflammation. mdpi.com

Central mechanisms of blood pressure regulation may also be a target of this compound action. cas.cz Estrogens, acting through ERβ and the NO system in the hypothalamus, have been found to attenuate blood pressure responses to psychological stress. cas.cz Given their structural similarity and affinity for ERβ, isoflavones might influence these central pathways. cambridge.orgcas.cz

Isoflavones can induce vasorelaxation through multiple pathways in different vascular beds. researchgate.netmdpi.com In the endothelium, they can potentiate the release of NO and endothelium-derived hyperpolarization factors. researchgate.netmdpi.com In vascular smooth muscle, isoflavones can modulate calcium and potassium channels, leading to hyperpolarization and relaxation. researchgate.netmdpi.com These effects can be influenced by the binding of isoflavones to estrogen receptors and the inhibition of specific kinase enzymes. researchgate.netmdpi.com

Some studies have investigated the effects of isolated isoflavones. For example, isolated formononetin-rich isoflavones significantly improved arterial stiffness in healthy men and postmenopausal women but did not significantly affect blood pressure or flow-mediated dilation in one study. ahajournals.org This suggests that the effects on arterial stiffness and blood pressure may be mediated through different mechanisms or require different this compound profiles or doses.

Here is a summary of findings from selected meta-analyses on the blood pressure-lowering effects of isoflavones:

| Authors | Study Type (Number of Studies) | This compound Source/Product | Main Results | Citation |

| Hooper et al. | Systematic review & meta-analysis (n=83) | Soybeans, soy protein isolate, this compound extracts | Significant decrease in DBP. | nih.gov |

| Arenas et al. | Systematic review & meta-analysis (n=14) | Soy products | No significant variations in SBP or DBP. | nih.gov |

| Taku et al. | Systematic review & meta-analysis (n=14) | Isoflavones extract | Significant decrease in SBP in normotensive and pre-hypertensive patients, greater effect with longer duration. | nih.gov |

| Dong et al. | Systematic review & meta-analysis (n=27) | Soy protein containing isoflavones | Significant decrease in SBP and DBP in normotensive and hypertensive subjects, more marked in the latter. | nih.gov |

| Beavers et al. | Meta-analysis | Soy isoflavones | Modest but significant improvement in endothelial function (FMD). | mdpi.com |

| Malek Rivan et al. | Study (Association) | Soy isoflavones | Investigated association with blood pressure in Malaysian adults. | mdpi.com |

Bone Health Research

Research has extensively explored the potential of isoflavones to influence bone health, particularly in the context of postmenopausal bone loss. Their phytoestrogenic properties are thought to play a significant role in modulating bone metabolism.

Attenuation of Bone Mineral Density Loss

Studies, including meta-analyses and clinical trials, have investigated the effects of this compound supplementation on bone mineral density (BMD). Findings suggest that isoflavones may help attenuate bone loss, particularly in postmenopausal women.

Several meta-analyses have concluded that isoflavones can moderately attenuate menopause-associated bone loss. mdpi.comfrauenaerztin-gruber.atnih.gov One meta-analysis of 26 randomized controlled trials involving over 2600 estrogen-deficient women found that isoflavones attenuated bone loss in the lumbar spine, femoral neck, and distal radius. mdpi.com The effect appeared to be greater when isoflavones were administered as aglycones. mdpi.comnih.gov Another meta-analysis of 52 controlled trials involving over 5300 patients also found a protective influence of soy isoflavones (40–300 mg/day) on osteoporosis-related bone loss and BMD in various skeletal sites. mdpi.com

A meta-analysis of 63 controlled trials involving over 6400 postmenopausal women concluded that isoflavones improved bone density at the lumbar spine, femoral neck, and distal radius. nih.govmdpi.com These positive effects were associated with specific doses of genistein (54 mg/day) and the synthetic this compound ipriflavone (B1672107) (600 mg/day). nih.govmdpi.com

However, not all systematic reviews and meta-analyses have reached a consensus regarding the protective effect of soy isoflavones on bone loss, with some finding only a minimal effect or no significant effect. mdpi.comnih.gov Discrepancies in findings may be related to variations in study methodology, the source and dose of isoflavones used, the duration of the intervention, and differences in bioavailability and metabolism among individuals. nih.govisciii.es

Clinical trials have also yielded varied results. Some studies have reported that this compound supplementation reduced bone loss in postmenopausal women. mdpi.com For example, a study found that 126 mg of isoflavones for 6 months reduced bone loss in non-obese postmenopausal Chinese women, suggesting inhibition of bone resorption. mdpi.com Another study reported increased volumetric BMD in postmenopausal women taking 80 or 120 mg/day of isoflavones for 3 years. mdpi.com A double-blind, randomized, placebo-controlled trial found that a red clover-derived this compound supplement (providing a specific mix of biochanin A, formononetin, genistein, and daidzein) significantly lowered the loss of lumbar spine bone mineral content and BMD over one year in women aged 49-65. nih.gov

Conversely, some studies have not found a significant difference in BMD after this compound supplementation. mdpi.com

Here is a summary of findings from selected meta-analyses on the effects of isoflavones on bone mineral density:

| Authors | Number of Studies Included | Participant Group | Key Findings on BMD | Citation |

| Lambert et al. | 26 | Estrogen-deficient women | Moderately attenuated bone resorption (lumbar spine, femoral neck), greater effect with aglycones. nih.gov | nih.gov |

| Sansai et al. | 63 | Postmenopausal women | Improved bone density (lumbar spine, femoral neck, distal radius), associated with specific genistein/ipriflavone doses. nih.govmdpi.com | nih.govmdpi.com |

| Perna et al. | 9 | Menopausal women | No consensus on protective effects of soy isoflavones/equol (B1671563) on bone resorption. | nih.gov |

| Abdi et al. | 23 | Postmenopausal women | Minimal effect of soy this compound extracts on BMD. | nih.gov |

| Wei et al. | Meta-analysis | Women | Significantly increased bone mineral density by 54% compared to baseline. | mdpi.com |

Modulation of Bone Resorption and Formation Markers

Beyond BMD, research has investigated the effects of isoflavones on biochemical markers of bone turnover, which reflect the balance between bone resorption (breakdown) and bone formation.

Meta-analyses have shown that this compound intervention can significantly inhibit bone resorption and stimulate bone formation, as indicated by changes in bone turnover markers. isciii.es Some studies have found that isoflavones decrease certain urinary bone resorption markers, such as deoxypyridinoline (B1589748) (DPD). mdpi.combrieflands.com A meta-analysis reported that soy isoflavones significantly decreased the bone resorption marker urinary DPD by 23% compared to baseline in women. mdpi.com

Regarding bone formation markers, the effects of isoflavones are less consistent. Some studies have found no significant effect on serum bone alkaline phosphatase activity or osteocalcin (B1147995) levels. mdpi.combrieflands.compnfs.or.kr However, other studies have reported increased bone formation markers in women taking this compound supplements. nih.gov For instance, a trial with a red clover-derived this compound supplement found that bone formation markers (bone-specific alkaline phosphatase and N-propeptide of collagen type I) were significantly increased in the intervention group compared with placebo in postmenopausal women. nih.gov

Isoflavones are thought to influence bone remodeling through various mechanisms, including interactions with estrogen receptors on osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). pnfs.or.krmdpi.com By binding to estrogen receptors, isoflavones may limit interleukin 6 (IL-6) production, which stimulates osteoclastogenesis, and influence osteoprotegerin (OPG) synthesis. mdpi.com OPG is a protein that inhibits bone resorption by binding to RANKL (receptor activator of nuclear factor-κB ligand), a key cytokine responsible for osteoclast differentiation and activation. pnfs.or.krmdpi.com Studies have shown that soy isoflavones can increase OPG gene expression and synthesis in osteoblasts and reduce RANKL levels, thereby suppressing bone resorption. pnfs.or.krmdpi.com

In vitro studies have shown that certain isoflavones, such as daidzein and biochanin A, exhibit affinity for RANKL and may limit its binding to its receptor, thus inhibiting bone resorption. mdpi.com Some isoflavones, including coumestrol, formononetin, and biochanin A, have shown potential for promoting mineralization in osteoblast-like cells and regulating the expression of RANKL, OPG, and osteogenic differentiation markers like alkaline phosphatase (ALP), collagen type 1, and Runt-related transcription factor 2 (Runx2). mdpi.com

The effects of isoflavones on bone turnover markers can be influenced by factors such as menopausal status, this compound dose, geographical location of the study, type of this compound supplement, and intervention duration. brieflands.com

Here is a summary of findings on the effects of isoflavones on bone turnover markers:

| Marker Type | Marker Name | Reported Effect of Isoflavones | Consistency of Findings | Citation |

| Bone Resorption | Urinary Deoxypyridinoline (DPD) | Decreased | More consistent | mdpi.combrieflands.com |

| Bone Resorption | N-telopeptide | Decreased in one study in PD patients; not significantly different in some studies in non-uremic women. | Variable | brieflands.compnfs.or.kr |

| Bone Resorption | C-telopeptide | Significantly lower in women receiving isoflavones in one study. | Less consistent | brieflands.com |

| Bone Resorption | RANKL | Reduced levels reported in some studies. | Some evidence | pnfs.or.krmdpi.com |

| Bone Formation | Bone-specific Alkaline Phosphatase (BAP) | No significant effect in some studies; significantly increased in one trial. | Variable | mdpi.combrieflands.compnfs.or.kr |

| Bone Formation | Osteocalcin | No significant effect in some studies; not significantly different in others. | Variable | mdpi.combrieflands.compnfs.or.kr |

| Bone Formation | N-propeptide of collagen type I | Significantly increased in one trial. | Less consistent | nih.gov |

| Bone Formation | Osteoprotegerin (OPG) | Significantly higher in women receiving isoflavones in one study; increased gene expression and synthesis in osteoblasts. | Some evidence | brieflands.compnfs.or.krmdpi.com |

Menopausal Symptom Research

Isoflavones have been extensively investigated for their potential to alleviate menopausal symptoms, particularly hot flashes and night sweats, due to their phytoestrogenic properties.

Meta-analyses and clinical trials have explored the efficacy of this compound supplementation in reducing the frequency and severity of vasomotor symptoms. Several meta-analyses have concluded that ingestion of soy isoflavones can significantly reduce the frequency and severity of hot flashes in menopausal women. frauenaerztin-gruber.atmdpi.comtandfonline.com One meta-analysis reported a significant reduction in hot flush frequency by more than 20% and severity by more than 26% compared to placebo. frauenaerztin-gruber.at Another meta-analysis of 19 trials with data on hot flush severity and/or frequency also found a significant reduction in both parameters. frauenaerztin-gruber.at

A meta-analysis examining the efficacy of phytoestrogens, including isoflavones, in reducing hot flashes found a significant reduction in hot flush frequency in the phytoestrogen group compared to placebo across ten studies. mdpi.com While some meta-analyses indicate a slight improvement, others suggest that the effect may be slow to appear. mdpi.com

Clinical trials have provided supporting evidence, although results can vary. Some randomized studies have shown a significant decrease in hot flashes with this compound supplementation compared to placebo. aafp.org For example, one study reported a 61% decrease in hot flashes with isoflavones versus a 21% decrease with placebo. aafp.org Another randomized controlled trial reported an improvement in vasomotor symptoms based on the Kupperman index with soy isoflavones compared to baseline and placebo. aafp.org

Studies have also investigated the effects of different this compound sources and compositions. For instance, a smaller study involving red clover isoflavones reported a significant additional decrease in hot flashes over the placebo group. aafp.org

While the evidence from meta-analyses generally supports a beneficial effect of isoflavones on menopausal vasomotor symptoms, some reviews have found no conclusive evidence or inconsistent results across studies. aafp.orgnih.gov The variability in findings may be attributed to factors such as the dose and type of isoflavones, the duration of the study, the characteristics of the study population, and the placebo effect observed in menopausal symptom trials. aafp.orgnih.gov

Beyond hot flashes, research suggests that soy isoflavones may also help reduce night sweats and improve sleep problems associated with menopause. tandfonline.com Some studies have also indicated potential improvements in lipid balance and quality of life (physical and psychological) with soy this compound supplementation in menopausal women. tandfonline.com

Here is a summary of findings from selected meta-analyses and studies on the effects of isoflavones on menopausal symptoms:

| Authors | Study Type (Number of Studies) | This compound Source/Type | Key Findings on Menopausal Symptoms | Consistency of Findings | Citation |

| Taku et al. | Meta-analysis (19 trials) | Soy isoflavones | Significantly reduced frequency (>20%) and severity (>26%) of hot flushes. | Consistent | frauenaerztin-gruber.at |

| Chen et al. | Meta-analysis (15 studies) | Phytoestrogens | Significant reduction in hot flush frequency. | Consistent | mdpi.com |

| Li et al. | Meta-analysis (16 studies) | Soy isoflavones | Slight and slow effect in attenuating hot flushes. | Consistent | mdpi.com |

| Hooper | Meta-analysis | Soy isoflavones | Average improvement of menopausal symptoms approximately 20% above placebo. | Consistent | frauenaerztin-gruber.at |

| Study involving 75 women | Randomized study (n=75) | Isoflavones | 61% decrease in hot flashes with isoflavones vs. 21% with placebo. | Supportive | aafp.org |

| Study involving 82 women | RCT (n=82) | Soy isoflavones | Improvement in vasomotor symptoms (Kupperman index). | Supportive | aafp.org |

| Study involving 30 women | Smaller study (n=30) | Red clover isoflavones | Additional 44% decrease in hot flashes over placebo. | Supportive | aafp.org |

| Review of 70 databases | Systematic review | Soy/red clover isoflavones | No conclusive evidence that supplementation improved vasomotor symptoms; noted variation and study quality issues. | Inconsistent findings across reviews | nih.gov |

Hot Flash Reduction Mechanisms

Research into the effects of isoflavones on hot flashes, a common symptom of menopause, primarily focuses on their interaction with estrogen receptors (ERs). Isoflavones, such as genistein and daidzein, can bind to both ERα and ERβ, though they exhibit a stronger affinity for ERβ. nih.govnih.gov This selective binding is hypothesized to be a key mechanism by which isoflavones may help regulate vasomotor symptoms like hot flashes. nih.gov

Studies have investigated the efficacy of this compound supplementation in reducing hot flash frequency and severity. A meta-analysis of randomized controlled trials indicated that isoflavones significantly reduced the frequency of hot flashes compared to placebo. nih.gov Another systematic review and meta-analysis also revealed a significant benefit of equol, a metabolite of daidzein, in decreasing hot flash scores, particularly in women who are not naturally equol producers. nih.gov

Proposed mechanisms for this effect include the selective binding to ERβ, which are present in the thermoregulatory center of the brain, potentially modulating the mechanisms that trigger hot flashes. nih.gov Additionally, some research suggests isoflavones might influence sex hormone-binding globulin (SHBG) synthesis, thereby affecting circulating estrogen levels. nih.gov

However, research findings on the magnitude of hot flash reduction have varied. One study comparing genistein, menopausal hormone therapy (MHT), and placebo observed a 22% daily reduction in hot flashes in the genistein group after 12 weeks, compared to a 53% reduction in the MHT group and a reduction in the placebo group. e-century.us Other studies have also reported significant reductions in vasomotor symptoms with soy this compound consumption. e-century.us Conversely, some studies, particularly those involving red clover isoflavones, have not demonstrated superiority over placebo in reducing hot flashes. aafp.org

Effects on Urogenital Symptoms

Beyond vasomotor symptoms, research has explored the impact of isoflavones on urogenital symptoms associated with menopause, such as vaginal atrophy and urinary issues. These symptoms are also linked to declining estrogen levels and the resulting changes in urogenital tissues which contain estrogen receptors, including ERβ. nih.gov

A systematic review and meta-analysis investigating the effect of phytoestrogens, including isoflavones, on urogenital menopausal symptoms concluded that they were effective in treating symptoms of urogenital atrophy. imsociety.org The review highlighted that various forms of phytoestrogens led to improvements in indicators of urogenital atrophy and urinary disorders, as well as women's sexual function. imsociety.org

Specific research on isoflavones has shown promising results. For instance, the daily use of this compound vaginal gel in postmenopausal women led to improvements in vaginal atrophy symptoms, maturation values, vaginal pH, morphology, and the expression of estrogen receptors in the vaginal epithelium. imsociety.org

While some studies suggest a benefit, others have presented less conclusive findings. A questionnaire-based study involving perimenopausal and postmenopausal women receiving soy this compound supplements noted the least improvement in the urogenital subscale compared to somatic and psychological symptoms. nih.gov Another clinical study testing a soy-rich diet on urogenital symptoms found no changes in urge urinary incontinence and vaginal dryness. researchgate.net Research on the association between this compound intake and lower urinary tract symptoms in elderly men has shown an inverse association between dietary this compound intake and the risk of these symptoms, although a clear dose-response relationship was not consistently observed. cambridge.org

Anti-inflammatory and Immunomodulatory Research

Isoflavones are recognized for their anti-inflammatory and immunomodulatory properties, which are being investigated for their potential therapeutic roles in various inflammatory and immune-related conditions. nih.govresearchgate.netmdpi.com Their mechanisms of action in this context are multifaceted, involving the modulation of signaling pathways and interaction with immune cells. mdpi.commdpi.commdpi.comresearchgate.net

Suppression of Pro-inflammatory Cytokines

A major mechanism by which isoflavones exert anti-inflammatory functions is through the inhibition of pro-inflammatory cytokine and chemokine production. mdpi.comnih.gov Studies have shown that isoflavones can reduce the levels of key pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). mdpi.comnih.govejurnal-analiskesehatan.web.id

Research using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, has demonstrated that isoflavones like genistein, daidzein, and their metabolites can dose-dependently suppress the production of these cytokines. mdpi.comnih.gov For example, genistein has been shown to suppress LPS-stimulated overproduction of IL-6 and TNF-α in RAW 264.7 macrophages. nih.gov Irisflorentin, another naturally occurring this compound, has also been found to significantly inhibit TNF-α, IL-1β, and IL-6 at both transcriptional and translational levels in LPS-induced macrophages. nih.gov Daidzein has been shown to inhibit IL-6 and IL-8 production in Toll-like receptor (TLR)2 and TLR4-stimulated monocytes. nih.gov

In animal models, isoflavones have also been shown to suppress pro-inflammatory cytokines. In male Wistar rats with D-galactosamine-induced inflammation, isoflavones reduced the levels of TNF-α and IL-1β. mdpi.comejurnal-analiskesehatan.web.id

Cellular Mechanisms in Inflammatory Conditions (e.g., Rheumatoid Arthritis)

Isoflavones influence various cellular mechanisms involved in inflammatory conditions. This includes the modulation of signaling pathways and the activity of enzymes involved in inflammation.

One key pathway affected by isoflavones is the NF-κB transcriptional system. Isoflavones can decrease the production of pro-inflammatory contributors by inhibiting NF-κB activation and its translocation into the nucleus, where it activates the transcription of pro-inflammatory genes. mdpi.comnih.gov Genistein, for instance, has been reported to repress TNF-α-induced NF-κB activation in human peripheral blood lymphocytes. mdpi.com

Isoflavones also modulate the activity of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov They have been shown to inhibit NO production by iNOS in certain cells without affecting constitutive NO production by eNOS and nNOS. mdpi.comnih.gov Genistein has been found to reduce LPS-stimulated COX-2 protein levels. mdpi.com

In the context of rheumatoid arthritis, an inflammatory condition involving immune cells like monocytes, macrophages, and T cells, isoflavones have shown potential therapeutic properties in animal models. nih.gov Studies have revealed that genistein suppressed inflammation in a collagen-induced arthritis model in rats, modulating the functions of granulocytes, monocytes, and lymphocytes. mdpi.comnih.gov This suggests that isoflavones can interact with the cellular components involved in the pathogenesis of rheumatoid arthritis.